molecular formula C23H30N4O2S2 B11134601 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11134601
M. Wt: 458.6 g/mol
InChI Key: ZOJDDEFRFVLYSE-AQTBWJFISA-N
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Description

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidine ring.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving a pyrimidine derivative and an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the thiazolidine intermediate with the pyrido[1,2-a]pyrimidinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and thiazolidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • **this compound

Uniqueness

This compound stands out due to its combination of a thiazolidine ring and a pyrido[1,2-a]pyrimidinone core, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable molecule for research and development.

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Properties

Molecular Formula

C23H30N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O2S2/c1-5-6-7-8-11-27-22(29)18(31-23(27)30)13-17-19(24-14-15(2)3)25-20-16(4)10-9-12-26(20)21(17)28/h9-10,12-13,15,24H,5-8,11,14H2,1-4H3/b18-13-

InChI Key

ZOJDDEFRFVLYSE-AQTBWJFISA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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